molecular formula C15H11ClFN5O3S2 B2639909 2-chloro-6-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851860-51-0

2-chloro-6-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2639909
CAS No.: 851860-51-0
M. Wt: 427.85
InChI Key: BGSNSHAAPBFHAE-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with chloro and fluoro groups, and a unique side chain containing thiazole and oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiazole and oxadiazole rings are then linked through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne.

    Final Coupling to Benzamide: The final step involves coupling the synthesized intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocycles suggests it could interact with various biological targets.

Medicine

Medicinally, this compound might be investigated for its potential therapeutic effects. The combination of thiazole and oxadiazole rings is often found in molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. Generally, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The thiazole and oxadiazole rings might bind to metal ions or active sites in enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(thiazol-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(1,3,4-oxadiazol-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(5-methylthiazol-2-ylmethyl)benzamide

Uniqueness

What sets 2-chloro-6-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide apart is the combination of both thiazole and oxadiazole rings in its structure. This dual presence can enhance its binding affinity and specificity towards certain biological targets, potentially leading to more potent and selective effects compared to similar compounds.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O3S2/c16-8-2-1-3-9(17)12(8)13(24)19-6-11-21-22-15(25-11)27-7-10(23)20-14-18-4-5-26-14/h1-5H,6-7H2,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSNSHAAPBFHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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